molecular formula C5H10O B130290 2-Methyltetrahydrofuran CAS No. 25265-68-3

2-Methyltetrahydrofuran

Cat. No. B130290
CAS RN: 25265-68-3
M. Wt: 86.13 g/mol
InChI Key: JWUJQDFVADABEY-UHFFFAOYSA-N
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Patent
US08785640B2

Procedure details

4-fluoro-1-nitro-2-(trifluoromethyl)benzene (18) (901 g) was added into a 30 L jacketed vessel. Sodium carbonate (959.1 g) and 5 L dimethylsulfoxide (DMSO) was added and the mixture was stirred under a nitrogen atmosphere. 7-azabicyclo[2.2.1]heptane hydrochloride (7a) (633.4 g) was added to the vessel in portions. The temperature of the mixture was gradually raised to 55° C., and the reaction was monitored by HPLC. When the substrate was less than 1% AUC, the reaction was considered complete. The mixture was then diluted with 10 vol. 2-methyltetrahydrofuran and washed with 5.5 vol. water three times until no DMSO remained in the aqueous layer as determined by HPLC, to give 7-[4-nitro-3-(trifluoromethyl)phenyl]-7-azabicyclo[2.2.1]heptane (19) in 2-methyltetrahydrofuran (approximately 95% yield).
Quantity
901 g
Type
reactant
Reaction Step One
Quantity
959.1 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Two
Quantity
633.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([C:11]([F:14])([F:13])[F:12])[CH:3]=1.[C:15](=[O:18])([O-])[O-].[Na+].[Na+].CS(C)=O.Cl.[CH:26]12[NH:32][CH:29]([CH2:30][CH2:31]1)[CH2:28][CH2:27]2>CC1CCCO1>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:32]2[CH:26]3[CH2:31][CH2:30][CH:29]2[CH2:28][CH2:27]3)=[CH:3][C:4]=1[C:11]([F:14])([F:13])[F:12])([O-:10])=[O:9].[CH3:7][CH:2]1[CH2:3][CH2:4][CH2:15][O:18]1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
901 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Step Two
Name
Quantity
959.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
5 L
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
633.4 g
Type
reactant
Smiles
Cl.C12CCC(CC1)N2
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC1OCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5.5 vol. water three times until no DMSO

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N1C2CCC1CC2)C(F)(F)F
Name
Type
product
Smiles
CC1OCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.